molecular formula C14H22N2O4S2 B2390245 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide CAS No. 954606-28-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Cat. No. B2390245
CAS RN: 954606-28-1
M. Wt: 346.46
InChI Key: VHKXAGKZUUNHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . The sulfonamide group is a tool well known to the medicinal chemist . They are resistant to hydrolysis while being transition-state mimetics of the peptide bond .


Synthesis Analysis

The sulfonamide motif has various applications and advantages in organic synthesis, which includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .


Molecular Structure Analysis

The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) include being resistant to hydrolysis while being transition-state mimetics of the peptide bond .


Chemical Reactions Analysis

The sulfonamide group has a fascinating reactivity profile, which has possibly been underexploited by the synthetic chemist .


Physical And Chemical Properties Analysis

The properties of the sulfonamide motif include being resistant to hydrolysis while being transition-state mimetics of the peptide bond .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, which are potent and selective potentiators of AMPA receptors. This approach, demonstrated with LY451395, utilizes Actinoplanes missouriensis to generate metabolites previously identified in vivo. This method supports full structure characterization of metabolites, showcasing the utility of microbial biocatalysis in drug metabolism studies, and serves as a template for clinical investigations of drug metabolites (Zmijewski et al., 2006).

Antimicrobial Activity of Sulfonate Derivatives

Research into sulfonate derivatives, including those with functional groups similar to the core structure , has shown significant antimicrobial and antifungal activities. This is evident in the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, where modifications to these molecules have demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Sulfonamides and their derivatives, including those structurally related to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide, have been explored as inhibitors of PNMT. These compounds have shown remarkable potency and selectivity, highlighting their potential therapeutic utility in conditions where PNMT activity is implicated (Grunewald et al., 2006).

Mechanism of Action

Sulfonamide-containing compounds elicit their biological effect by competing with the structurally-related compound p-aminobenzoic acid, which is involved in the synthesis of folate in bacterial cells .

Future Directions

The sulfonamide group has a fascinating reactivity profile, which suggests that it could be further exploited in the future .

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-8-7-12-5-6-14(9-13(12)10-16)15-22(19,20)11(2)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKXAGKZUUNHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.